Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is a complex compound. However, most of the available information is about a similar compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride123. This compound is a luminescent probe widely used for detection and quantitation of oxygen1. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III). However, there are studies on the application of similar compounds45.Molecular Structure Analysis
The molecular structure of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is not readily available. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, has a molecular weight of 1169.1767.Chemical Reactions Analysis
The chemical reactions involving Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, is known to be strongly reduced by molecular oxygen8.Physical And Chemical Properties Analysis
The physical and chemical properties of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, is known to be soluble in DMF, chloroform, ethanol, and methanol96.Scientific Research Applications
Photoluminescence and Spectroscopic Characteristics
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and its related complexes exhibit significant photoluminescence and spectroscopic characteristics. Studies on similar compounds like ruthenium (II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline have shown that these complexes have distinctive UV-VIS absorption spectra and emission spectra. The influence of coordinate substances on absorptivity and red-shift in these complexes has been a focus of research, highlighting their potential in spectroscopic applications (Lu, Shi, & Wang, 1999).
RNA Cleavage and Biological Interactions
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has been observed to specifically target guanine-uracil (G-U) mismatches in double-helical regions of folded RNAs. This complex can induce RNA cleavage upon photoactivation, making it a valuable tool for studying RNA structures and interactions. This property allows it to be used as a probe for G-U mismatches, potentially aiding in RNA-protein interaction studies and identification of mismatches in RNA sequences (Chow & Barton, 1992).
Light-Emitting Electrochemical Cells
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and related complexes like tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) have been used in the development of efficient and stable solid-state light-emitting electrochemical cells. These devices exhibit high power efficiency and significantly longer lifetimes compared to other similar cells, showcasing the complex's potential in advanced lighting and display technologies (Bolink, Cappelli, Coronado, Grätzel, & Nazeeruddin, 2006).
Safety And Hazards
Specific safety and hazard information for Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is not readily available. However, it is generally recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak1011.
Future Directions
The future directions of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, has been used for various applications such as detection of microorganisms in pharmaceutical products4, which suggests potential future directions for similar compounds.
properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6Rh+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241523 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
CAS RN |
94552-81-5 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094552815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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